3,3-Difluorocyclobutanamine hydrochloride

Physicochemical Property Amine Basicity Salt Formation

Medicinal chemistry teams developing IDH1 inhibitors or optimizing cyclobutylamine-containing leads frequently encounter inadequate cellular permeability and metabolic instability. 3,3-Difluorocyclobutanamine hydrochloride directly addresses these challenges as the validated ivosidenib intermediate. - Clinically validated: Direct precursor to the FDA-approved IDH1 inhibitor ivosidenib (Tibsovo); ensures structural fidelity with the approved pharmacophore. - Predictable ADME modulation: gem-Difluoro substitution reduces amine pKa by ~2 units and increases logP by ~1.75-2.0 vs. non-fluorinated analogs, enhancing membrane permeability and oral absorption. - Regioisomer specificity: X-ray data confirm distinct 3D exit vector geometry vs. 2,2-difluoro isomer; incorrect regioisomer procurement risks complete loss of target binding. Procure the correct 3,3-isomer for reliable SAR progression.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 637031-93-7
Cat. No. B122151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutanamine hydrochloride
CAS637031-93-7
Synonyms(3,3-Difluorocyclobutyl)amine Hydrochloride; 
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)N.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H
InChIKeyWLXXTHPAORBNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorocyclobutanamine Hydrochloride: Key Building Block


3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cyclobutylamine derivative belonging to the class of gem-difluorinated cycloalkane building blocks. The compound is characterized by a strained cyclobutane ring bearing two fluorine atoms at the 3-position and a primary amine group, presented as a hydrochloride salt to enhance solubility and handling stability . This structural motif is widely utilized in medicinal chemistry for the synthesis of piperazinyl antiviral agents and kinase inhibitors . Notably, it serves as a critical intermediate in the manufacturing of ivosidenib (Tibsovo), an FDA-approved IDH1 inhibitor for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma [1].

Why 3,3-Difluorocyclobutanamine Hydrochloride Cannot Be Replaced


Generic substitution of 3,3-difluorocyclobutanamine hydrochloride with non-fluorinated cyclobutanamine or its 2,2-difluoro regioisomer is scientifically unjustified due to profound differences in physicochemical properties and conformational geometry. The introduction of gem-difluoro groups at the 3-position significantly alters amine basicity (pKa reduction by ~2 units relative to non-fluorinated analogs) and increases lipophilicity (logP increase of approximately 2 units), directly impacting salt formation, membrane permeability, and metabolic stability [1]. Furthermore, X-ray crystallographic analysis reveals distinct three-dimensional exit vector geometries between 2,2- and 3,3-difluorocyclobutanamines, meaning these regioisomers project the amine functionality into different spatial orientations, which can drastically alter target binding in structure-based drug design [2].

3,3-Difluorocyclobutanamine HCl: Quantitative Differentiation


Reduced Amine Basicity vs. Cyclobutanamine

3,3-Difluorocyclobutanamine exhibits significantly reduced basicity compared to its non-fluorinated analog, cyclobutanamine. This is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro group, which destabilizes the protonated ammonium cation .

Physicochemical Property Amine Basicity Salt Formation

Enhanced Lipophilicity vs. Cyclobutanamine

The presence of the gem-difluoro group at the 3-position substantially increases the lipophilicity of the cyclobutane ring. The measured logP value for 3,3-difluorocyclobutanamine hydrochloride is 2.25, compared to a logP of approximately 0.27-0.50 for the non-fluorinated cyclobutanamine . This represents a greater than 100-fold increase in the octanol-water partition coefficient.

Lipophilicity Membrane Permeability ADME

Exit Vector Geometry vs. 2,2-Difluoro Regioisomer

Three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines were compared using exit vector plot analysis of X-ray crystallographic data [1]. The analysis demonstrates that the amine group is projected into distinct spatial orientations depending on the fluorine substitution pattern. The 3,3-difluoro substitution yields a different exit vector geometry compared to the 2,2-difluoro isomer, which can lead to divergent binding modes when incorporated into bioactive molecules.

Conformational Analysis Structure-Based Drug Design Exit Vector

Clinical Validation: Ivosidenib Intermediate

3,3-Difluorocyclobutanamine hydrochloride is a direct building block in the synthesis of ivosidenib (AG-120, Tibsovo), an FDA-approved therapy for IDH1-mutated acute myeloid leukemia (AML) and cholangiocarcinoma [1]. The difluorocyclobutyl moiety is a critical structural component of the drug molecule, contributing to its binding affinity and metabolic profile.

Drug Intermediate IDH1 Inhibitor Oncology

Metabolic Stability of gem-Difluorocycloalkyl Motifs

It has been proposed and demonstrated for saturated heterocyclic series that replacing a methylene group with a gem-difluoro unit (CF2) should increase metabolic stability by reducing susceptibility to oxidative metabolism [1]. While direct, head-to-head microsomal stability data for 3,3-difluorocyclobutanamine versus cyclobutanamine was not identified, the class-level effect is well-documented in medicinal chemistry literature for gem-difluorocycloalkyl motifs.

Metabolic Stability Drug Metabolism Oxidative Metabolism

Antiviral Activity Against HCV

3,3-Difluorocyclobutanamine has been shown to be effective against hepatitis C virus (HCV) in vitro. The compound binds to the replicon of the HCV RNA genome and inhibits its replication . Additionally, it was reported to inhibit the replication of other viruses such as HIV-1 and influenza A virus .

Antiviral HCV Replicon Assay

3,3-Difluorocyclobutanamine HCl: Key Applications


IDH1 Inhibitor Synthesis for Oncology

This is the primary and most validated application. The compound is a direct intermediate for ivosidenib, an FDA-approved drug for IDH1-mutated AML and cholangiocarcinoma [1]. Medicinal chemistry groups developing next-generation mutant IDH1 inhibitors should procure this specific building block to ensure structural fidelity with the clinically validated pharmacophore. The 3,3-difluoro substitution is essential for the drug's binding mode and metabolic profile, as evidenced by its presence in the approved molecule.

Lead Optimization: Lipophilicity & Permeability

In lead optimization campaigns where a cyclobutylamine moiety is present but cellular permeability is suboptimal, substituting with 3,3-difluorocyclobutanamine hydrochloride offers a predictable strategy to increase logP by approximately 1.75-2.0 units . This can improve oral absorption and potential for CNS penetration. Procurement should be prioritized over non-fluorinated analogs when ADME data indicates a need for increased lipophilicity without introducing significant steric bulk.

Exit Vector Geometry in Structure-Based Design

When crystallographic data or computational models indicate that a cyclobutylamine building block needs to project an amine group in a specific three-dimensional orientation, the 3,3-difluoro regioisomer must be procured. X-ray crystallographic analysis confirms that 2,2- and 3,3-difluorocyclobutanamines have distinct exit vector geometries [2]. Using the incorrect regioisomer could lead to a complete loss of target binding. Procurement of the correct isomer is critical for SAR studies and hit-to-lead progression.

Piperazinyl Antivirals & Kinase Inhibitors

The compound is widely documented as a building block for the synthesis of piperazinyl antiviral agents and various kinase inhibitors . Its incorporation can leverage the beneficial effects of the difluorocyclobutyl motif—namely, increased metabolic stability and modulated lipophilicity—to improve the drug-like properties of these therapeutic candidates. Procurement for these programs is supported by class-level evidence of improved metabolic stability for gem-difluorocycloalkyl motifs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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